5-Bromo-1-chloro-2,3-dihydro-1H-indene CAS number
5-Bromo-1-chloro-2,3-dihydro-1H-indene CAS number
An In-depth Technical Guide to 5-Bromo-1-chloro-2,3-dihydro-1H-indene
Abstract: This guide provides a comprehensive technical overview of 5-Bromo-1-chloro-2,3-dihydro-1H-indene, identified by CAS Number 158330-91-7.[1][2] It serves as a crucial resource for researchers, chemists, and professionals in drug development. The document details the compound's physicochemical properties, offers an expert-driven perspective on its synthesis and characterization, and explores its applications as a versatile synthetic building block. Emphasis is placed on the rationale behind experimental choices and adherence to safety protocols, ensuring a trustworthy and authoritative resource for laboratory and industrial applications.
Physicochemical and Structural Properties
5-Bromo-1-chloro-2,3-dihydro-1H-indene is a dihalogenated derivative of the indane scaffold, a core structure recognized as a "privileged scaffold" in pharmaceutical research due to its prevalence in biologically active molecules.[3] The molecule's rigid framework and the presence of two distinct halogen atoms—an aryl bromide and an alkyl chloride—make it a highly valuable intermediate for complex molecular engineering.[3]
| Property | Value | Source(s) |
| CAS Number | 158330-91-7 | [1][2] |
| Molecular Formula | C₉H₈BrCl | [1][3] |
| Molecular Weight | 231.517 g/mol | [1][3] |
| Exact Mass | 229.95000 u | [1] |
| IUPAC Name | 5-Bromo-1-chloro-2,3-dihydro-1H-indene | [1] |
| Synonyms | 5-bromo-1-chloroindane, 5-Bromo-1-chloro-indan | [1] |
| InChI Key | BPOKNBVVGMFTRB-UHFFFAOYSA-N | [1] |
| Storage Conditions | Store sealed in a dry, cool, well-ventilated place. | [1][3] |
Synthesis and Mechanistic Rationale
The synthesis of 5-Bromo-1-chloro-2,3-dihydro-1H-indene requires precise control over regioselectivity to ensure the correct placement of the halogen atoms.[3] A common and logical pathway involves the preparation of a ketone precursor, 5-bromo-1-indanone, followed by reduction and subsequent chlorination.
Conceptual Approach: A Two-Stage Pathway
The strategic placement of the bromine on the aromatic ring and the chlorine on the aliphatic ring necessitates a multi-step approach. Direct di-halogenation of indane is challenging due to competing reactions and lack of selectivity. Therefore, a more robust strategy is as follows:
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Synthesis of 5-Bromo-1-indanone: This key intermediate is efficiently synthesized via a Friedel-Crafts reaction of 3-(3-Bromophenyl)propionic acid.[3][4] This intramolecular acylation establishes the core indanone structure with the bromine atom correctly positioned at the 5-position.
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Reduction of the Ketone: The carbonyl group of 5-bromo-1-indanone is reduced to a hydroxyl group to form 5-bromo-2,3-dihydro-1H-inden-1-ol. This transformation is typically achieved with a mild reducing agent like sodium borohydride to avoid reduction of the aryl bromide.
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Chlorination of the Alcohol: The final step involves the conversion of the secondary alcohol to the corresponding alkyl chloride. Reagents like thionyl chloride (SOCl₂) or hydrochloric acid are effective for this substitution reaction, yielding the target molecule.
Detailed Experimental Protocol (Illustrative)
Disclaimer: This protocol is an illustrative example based on established chemical principles. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.
Step 1: Reduction of 5-Bromo-1-indanone to 5-Bromo-2,3-dihydro-1H-inden-1-ol
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In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromo-1-indanone (1 equivalent) in a suitable solvent such as methanol or ethanol at 0°C (ice bath).
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Slowly add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise, ensuring the temperature remains below 5°C. The causality here is critical: NaBH₄ is a selective reducing agent for ketones and aldehydes, which will not affect the C-Br bond on the aromatic ring.
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After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours, monitoring progress by Thin Layer Chromatography (TLC).
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Once the starting material is consumed, quench the reaction by slowly adding dilute hydrochloric acid (1M HCl) until the pH is acidic, which neutralizes excess borohydride.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude alcohol.
Step 2: Chlorination of 5-Bromo-2,3-dihydro-1H-inden-1-ol
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In a fume hood, dissolve the crude 5-bromo-2,3-dihydro-1H-inden-1-ol (1 equivalent) in an inert solvent like dichloromethane (DCM).
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Cool the solution to 0°C and add thionyl chloride (SOCl₂, 1.2 equivalents) dropwise. The choice of SOCl₂ is deliberate; it reacts with the alcohol to form an intermediate chlorosulfite ester, which then undergoes an intramolecular nucleophilic attack by the chloride ion, leading to the desired product with gaseous SO₂ and HCl as byproducts that are easily removed.
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Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates completion.
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Carefully pour the reaction mixture over ice water to quench excess thionyl chloride.
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Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
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Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
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Purify the resulting crude product by flash column chromatography on silica gel to obtain pure 5-Bromo-1-chloro-2,3-dihydro-1H-indene.
Synthesis Workflow Diagram
Caption: Workflow for the analytical validation of the final compound.
Applications in Research and Drug Development
5-Bromo-1-chloro-2,3-dihydro-1H-indene is not merely a chemical curiosity; it is a strategic tool for medicinal chemists.
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Versatile Synthetic Intermediate: The differential reactivity of the aryl bromide and the alkyl chloride is a key feature. The C-Br bond is amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse functional groups. The C-Cl bond can be targeted by nucleophilic substitution reactions. This orthogonality enables stepwise and selective elaboration of the molecular scaffold. [3]* Modulation of Biological Activity: The strategic placement of halogen atoms can significantly enhance a molecule's therapeutic properties. Bromine and chlorine can form halogen bonds, which are crucial non-covalent interactions that can improve binding affinity to biological targets. Furthermore, they can block sites of metabolic degradation, thereby increasing the in-vivo stability and bioavailability of a drug candidate. [3]* Scaffold for Bioactive Molecules: Derivatives of this compound have been investigated for a range of potential therapeutic applications, including as anticancer and anti-inflammatory agents. [3]
Safety, Handling, and Storage
Proper handling is paramount to ensure laboratory safety. Although comprehensive toxicological data is not always available for specialized reagents, established best practices for halogenated organic compounds must be followed.
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Handling: All manipulations should be performed in a well-ventilated fume hood. [1]Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields. [1]Avoid contact with skin and eyes and prevent the formation of dust and aerosols. [1]* Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. [1][3]* Hazards: While specific GHS classifications are not fully detailed in the provided results, related halogenated compounds are often harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. [3][5]
References
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5-bromo-2,3-dihydro-1H-indene | C9H9Br | CID 267139 - PubChem. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 5-Bromo-1-chloro-2,3-dihydro-1H-indene | 158330-91-7 [sigmaaldrich.com]
- 3. 5-Bromo-1-chloro-2,3-dihydro-1H-indene|CAS 158330-91-7 [benchchem.com]
- 4. 5-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 5. 5-bromo-2,3-dihydro-1H-indene | C9H9Br | CID 267139 - PubChem [pubchem.ncbi.nlm.nih.gov]
